1,10-Phenanthroline-2-carbaldehyde

Übersicht

Beschreibung

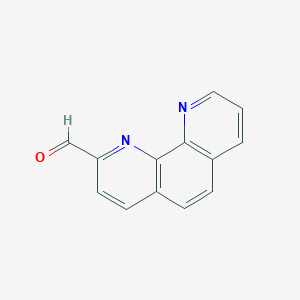

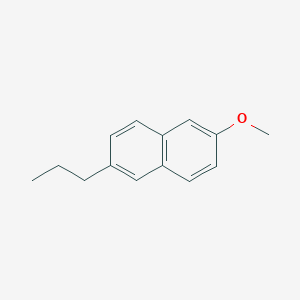

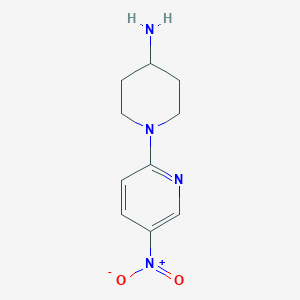

1,10-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .

Synthesis Analysis

The synthesis of 1,10-Phenanthroline-2-carbaldehyde involves the oxidation of the parent compounds by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . The products were obtained in high quality and at good to excellent yields .

Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-2-carbaldehyde was confirmed by a combination of spectral analysis methods and X-ray analysis . It forms complexes with nitrates of rare-earth elements .

Chemical Reactions Analysis

1,10-Phenanthroline-2-carbaldehyde has been involved in various chemical reactions. For instance, it has been used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts .

Physical And Chemical Properties Analysis

1,10-Phenanthroline-2-carbaldehyde has a density of 1.3±0.1 g/cm 3, a boiling point of 436.1±25.0 °C at 760 mmHg, and a flash point of 218.2±29.6 °C . It has a molar refractivity of 64.9±0.3 cm 3, and a polar surface area of 43 Å 2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties in Ligand Complexes

1,10-Phenanthroline-2-carbaldehyde and its derivatives show significant potential in the synthesis of complex ligands and their interactions with metal ions. For instance, the synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde by oxidation of 2,9-dimethyl-1,10-phenanthroline with selenium dioxide demonstrates its value in creating multidentate chelating agents, despite some steric constraints which make quadridentate function difficult, often resulting in tridentate coordination in metal complexes (Abushamleh & Goodwin, 1980).

Applications in Fluorescence and Luminescence

1,10-Phenanthroline-2-carbaldehyde derivatives have been explored for their fluorescence and luminescent properties. For example, a study on the synthesis and fluorescence properties of Sm-2-oxo-quinoline-3-carbaldehyde-isonicotinyl hydrazone showed that 1,10-phenanthrolin as a secondary ligand in a ternary Sm(III) complex exhibits efficient luminescence activity through an energy-transfer pathway, highlighting 1,10-phenanthrolin's role as an excellent sensitizer (Li et al., 2015).

Chemical Sensing and Ion Recognition

1,10-Phenanthroline-2-carbaldehyde-based compounds have been developed as probes for chemical sensing. A study involving the synthesis of 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime from 4,7-dimethyl-1,10-phenanthroline reported its utility as a fluorogenic probe for detecting hypochlorite ion in aqueous solution, demonstrating its responsiveness to various metal ions like Zn2+, Cd2+, Ni2+, and Cu2+ (Algi, 2016).

Synthesis of Novel Ligands for Catalyst Exploration

1,10-Phenanthroline reacts with aldehydes and ketones in the presence of samarium diiodide to produce 2-(1-hydroxyalkyl)-1,10-phenanthrolines, providing access to a variety of phenanthroline derivatives that can serve as ligand libraries for catalyst exploration (Weitgenant et al., 2004).

Interaction with DNA and Biological Activity

The study of metal complexes containing 1,10-phenanthroline derivatives with DNA reveals significant biological activities. For example, platinum(II) complexes with methylated derivatives of 1,10-phenanthroline have been investigated for their binding constants using CD spectroscopy and their biological activity in vitro, showing that methylation patterns significantly affect their activity and DNA binding properties (Brodie, Collins, & Aldrich-Wright, 2004).

Spectrophotometric Applications

1,10-Phenanthroline is also used in spectrophotometric methods, such as in the selective determination of Fe(II) in the presence of Fe(III). This application demonstrates its effectiveness in masking Fe(III), allowing for accurate measurements of Fe(II) under specific conditions (Tamura, Goto, Yotsuyanagi, & Nagayama, 1974).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,10-phenanthroline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-11-6-5-10-4-3-9-2-1-7-14-12(9)13(10)15-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURLLZFZRLZTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406119 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648524 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,10-Phenanthroline-2-carbaldehyde | |

CAS RN |

33795-37-8 | |

| Record name | 1,10-phenanthroline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)